

Istaroxime Demonstrates Significant Lusitropic Effects Over Placebo in Clinical Trials

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Istaroxime hydrochloride

Cat. No.: B11936440

[Get Quote](#)

For researchers, scientists, and drug development professionals, emerging clinical data provides compelling evidence for the lusitropic (myocardial relaxation) properties of Istaroxime, a novel intravenous agent, when compared against placebo in patients with acute heart failure. Clinical studies have consistently shown that Istaroxime improves key parameters of diastolic function, offering a potential new therapeutic avenue for a condition with limited treatment options.

Istaroxime, a first-in-class agent, exhibits a unique dual mechanism of action. It inhibits the Na⁺/K⁺-ATPase pump and activates the sarcoplasmic reticulum Ca²⁺ ATPase isoform 2a (SERCA2a).^{[1][2][3]} This dual action not only enhances myocardial contractility (inotropic effect) but also promotes more efficient calcium reuptake into the sarcoplasmic reticulum during diastole, leading to improved cardiac relaxation (lusitropic effect).^{[1][2]}

Quantitative Analysis of Lusitropic and Hemodynamic Effects

Data from key clinical trials, including the HORIZON-HF and SEISMiC studies, provide a quantitative comparison of Istaroxime's effects versus placebo. These findings are summarized in the tables below.

Table 1: Lusitropic Effects of Istaroxime vs. Placebo

Parameter	Istaroxime Dose	Mean Change from Baseline (\pm SD/SE)	Placebo Mean Change from Baseline (\pm SD/SE)	P-value	Study
Pulmonary Capillary Wedge Pressure (PCWP) (mmHg)	0.5 μ g/kg/min (6h)	-3.2 \pm 6.8	0.0 \pm 3.6	<0.05	HORIZON-HF[4]
	1.0 μ g/kg/min (6h)	-3.3 \pm 5.5	0.0 \pm 3.6	<0.05	HORIZON-HF[4]
	1.5 μ g/kg/min (6h)	-4.7 \pm 5.9	0.0 \pm 3.6	<0.05	HORIZON-HF[4]
	Combined Doses (6h)	-3.7	-0.2	0.001	HORIZON-HF[5]
Left Ventricular End-Diastolic Volume (LVEDV) (mL)	1.5 μ g/kg/min (6h)	-14.1 \pm 26.3	+3.9 \pm 32.4	0.02	HORIZON-HF[1]
Istaroxime Group (24h)	-6.5 \pm 4.9	+5.6 \pm 4.8	0.061	SEISMic[1][6]	
E/e' Ratio	0.5 μ g/kg/min (24h)	-4.55 \pm 4.75	-1.55 \pm 4.11	0.029	NCT02617446[1]
	1.0 μ g/kg/min (24h)	-3.16 \pm 2.59	-1.08 \pm 2.72	0.009	NCT02617446[1]

Table 2: Hemodynamic Effects of Istaroxime vs. Placebo

Parameter	Istaroxime Dose	Mean Change from Baseline (\pm SD/SE)	Placebo Mean Change from Baseline (\pm SD/SE)	P-value	Study
Systolic Blood Pressure (SBP) (mmHg)	1.0 μ g/kg/min (6h)	+9.2	+2.1	0.008	HORIZON-HF[5]
1.5 μ g/kg/min (6h)	-	-	<0.001	HORIZON-HF[1]	
Istaroxime Group (6h)	+12.3 \pm 1.71	+7.5 \pm 1.64	0.045	SEISMic[6]	
Heart Rate (beats/min)	0.5 μ g/kg/min (6h)	Significant Decrease	-	0.008	HORIZON-HF[1]
1.0 μ g/kg/min (6h)	Significant Decrease	-	0.02	HORIZON-HF[1]	
1.5 μ g/kg/min (6h)	Significant Decrease	-	0.006	HORIZON-HF[1]	
Cardiac Index (L/min/m ²)	1.5 μ g/kg/min (6h)	Significant Increase	-	0.04	HORIZON-HF[1]
Istaroxime Group (24h)	+0.16 \pm 0.1	-0.06 \pm 0.1	0.016	SEISMic[6]	

Experimental Protocols

The validation of Istaroxime's lusitropic effects is supported by robust clinical trial methodologies.

HORIZON-HF (Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent)

- Study Design: A phase II, randomized, double-blind, placebo-controlled, multicenter, dose-escalation exploratory study.[\[7\]](#)
- Patient Population: 120 patients hospitalized with worsening heart failure and a left ventricular ejection fraction of $\leq 35\%$.[\[4\]](#)
- Intervention: Patients were randomized in a 3:1 ratio to receive a 6-hour intravenous infusion of Istaroxime at three different doses (0.5, 1.0, or 1.5 $\mu\text{g/kg/min}$) or a placebo.[\[4\]](#)[\[7\]](#)
- Primary Endpoint: The primary efficacy endpoint was the change in pulmonary capillary wedge pressure (PCWP) from baseline to the end of the 6-hour infusion.[\[1\]](#)[\[7\]](#)
- Key Assessments: Hemodynamic parameters were measured using a pulmonary artery catheter, and comprehensive 2-dimensional/Doppler and tissue Doppler echocardiography was performed at baseline and at 6 hours.[\[8\]](#)

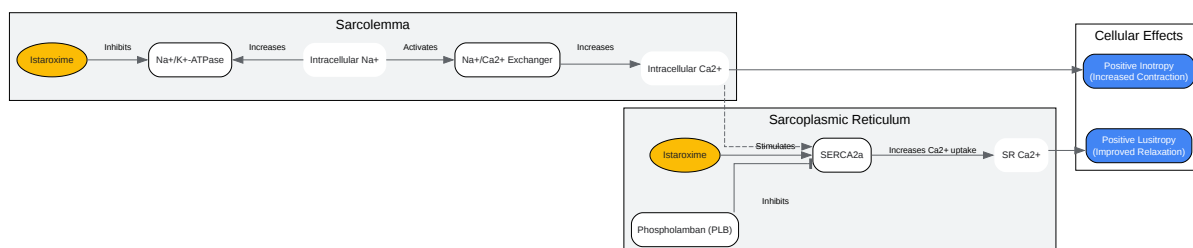
SEISMIC (Safety and Efficacy of Istaroxime in Patients with Acute Heart Failure-Related Pre-Cardiogenic Shock)

- Study Design: A pilot, multinational, multicenter, randomized, double-blind, placebo-controlled safety and efficacy study.[\[9\]](#)
- Patient Population: 60 patients with acute heart failure-related pre-cardiogenic shock, defined as a systolic blood pressure of <90 mmHg without hypoperfusion.[\[10\]](#)
- Intervention: Patients were randomized to receive a 24-hour intravenous infusion of Istaroxime (1.0-1.5 $\mu\text{g/kg/min}$) or a placebo.[\[10\]](#)
- Primary Endpoint: The primary endpoint was the adjusted area under the curve (AUC) for the change in systolic blood pressure from baseline to 6 hours.[\[10\]](#)

- Key Assessments: Echocardiographic measurements were performed to assess cardiac function, including cardiac index, left atrial area, and left ventricular volumes.[6][10]

Signaling Pathway and Experimental Workflow

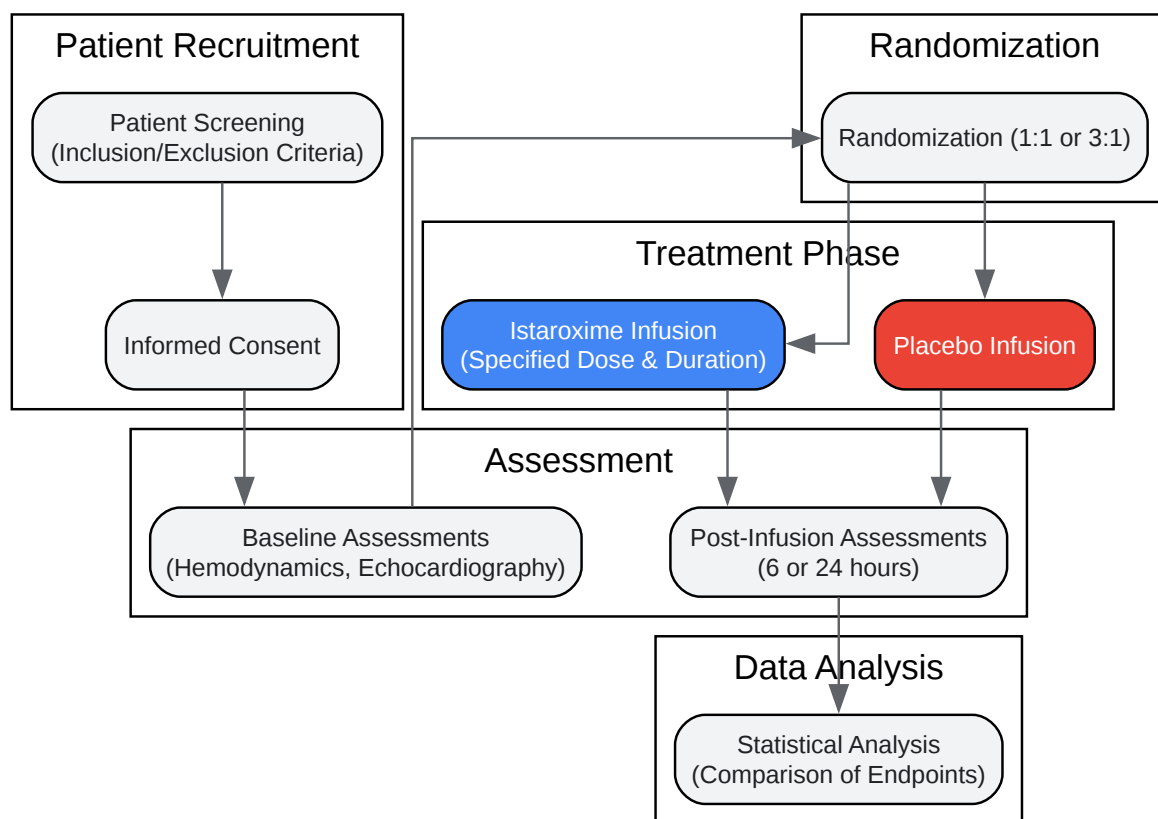
The lusitropic effect of Istaroxime is primarily mediated through its interaction with the SERCA2a protein complex in cardiomyocytes.



[Click to download full resolution via product page](#)

Caption: Istaroxime's dual mechanism of action.

The experimental workflow in the clinical trials involved a rigorous process of patient screening, randomization, and assessment.



[Click to download full resolution via product page](#)

Caption: Clinical trial experimental workflow.

In conclusion, the available data from randomized, placebo-controlled clinical trials strongly supports the lusitropic effects of Istaroxime. By improving diastolic function, as evidenced by significant changes in PCWP, LVEDV, and E/e' ratio, Istaroxime presents a promising therapeutic option for patients with acute heart failure. Its unique mechanism of action, which also leads to favorable hemodynamic changes without a significant increase in heart rate, distinguishes it from currently available inotropic agents.[3][4] Further research, including larger phase III trials, will be crucial to fully elucidate its long-term clinical benefits and safety profile.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Efficacy of the New Inotropic Agent Istaroxime in Acute Heart Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Istaroxime: A rising star in acute heart failure - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Istaroxime: A Novel Therapeutic Agent for Acute Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hemodynamic, echocardiographic, and neurohormonal effects of istaroxime, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: A Randomized Controlled Trial in Patients Hospitalized With Heart Failure - American College of Cardiology [acc.org]
- 6. Safety and efficacy of istaroxime in patients with acute heart failure-related pre-cardiogenic shock – a multicentre, randomized, double-blind, placebo-controlled, parallel group study (SEISMiC) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rationale and design of the hemodynamic, echocardiographic and neurohormonal effects of istaroxime, a novel intravenous inotropic and lusitropic agent: a randomized controlled trial in patients hospitalized with heart failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of istaroxime on diastolic stiffness in acute heart failure syndromes: results from the Hemodynamic, Echocardiographic, and Neurohormonal Effects of Istaroxime, a Novel Intravenous Inotropic and Lusitropic Agent: a Randomized Controlled Trial in Patients Hospitalized with Heart Failure (HORIZON-HF) trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Safety and efficacy of istaroxime in patients with acute heart failure-related pre-cardiogenic shock - a multicentre, randomized, double-blind, placebo-controlled, parallel group study (SEISMiC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Istaroxime Demonstrates Significant Lusitropic Effects Over Placebo in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11936440#validating-the-lusitropic-effects-of-istaroxime-against-placebo]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com